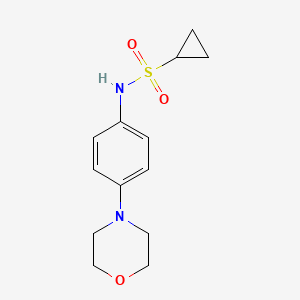
N-(4-morpholinophenyl)cyclopropanesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “N-(4-morpholinophenyl)cyclopropanesulfonamide” is defined by its molecular formula C13H18N2O3S. Detailed structural analysis would require more specific information such as NMR, IR, or X-ray crystallography data, which I currently do not have.Aplicaciones Científicas De Investigación
Antimicrobial Properties
N-(4-morpholinophenyl)cyclopropanesulfonamide, belonging to the sulfonamides class, demonstrates significant antimicrobial properties. Oliveira et al. (2015) explored its ability to modulate antibiotic activity against multi-drug resistant strains of various bacteria and fungi. This compound was specifically tested against strains like Staphylococcus aureus and Escherichia coli, showing promise in addressing antibiotic resistance (Oliveira et al., 2015).
Carbonic Anhydrase Inhibition
The compound has been assessed for its inhibitory action on carbonic anhydrases, essential enzymes in many physiological processes. Supuran et al. (2013) synthesized derivatives of this compound and evaluated their inhibition of different carbonic anhydrase isoenzymes. These studies are crucial for developing therapies for diseases where these enzymes play a role (Supuran et al., 2013).
Structural and Molecular Studies
Structural analysis of related sulfonamides has been conducted to understand their molecular behavior and potential therapeutic applications. Remko et al. (2010) conducted X-ray molecular structure studies on similar compounds, providing insights into their conformational behavior in different states, which is crucial for drug design (Remko et al., 2010).
Ring Inversion Studies
The compound's morpholine ring structure has been the subject of dynamic NMR spectroscopic studies. Modarresi-Alam et al. (2009) investigated the effect of N-S bond conjugation on the inversion of the morpholine ring in N-arylsulfonyl morpholines, which is significant for understanding the molecular dynamics and reactivity of such compounds (Modarresi-Alam et al., 2009).
Synthesis of Novel Compounds
Research has also focused on synthesizing novel compounds using this sulfonamide as a precursor or a component. Contini and Erba (2012) utilized a click-chemistry approach with morpholino enamines, demonstrating the compound's versatility in synthesizing diverse chemical entities (Contini & Erba, 2012).
Exploration in Cancer Research
Lu et al. (2021) synthesized a compound using this compound as a part of the structure, which exhibited antiproliferative activity against cancer cell lines. This suggests its potential use in the development of cancer therapeutics (Lu et al., 2021).
Mecanismo De Acción
Propiedades
IUPAC Name |
N-(4-morpholin-4-ylphenyl)cyclopropanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O3S/c16-19(17,13-5-6-13)14-11-1-3-12(4-2-11)15-7-9-18-10-8-15/h1-4,13-14H,5-10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BUYVBAGPWSXWPS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC2=CC=C(C=C2)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Chloro-5-[3-(pentyloxy)azetidine-1-carbonyl]pyridine](/img/structure/B2452190.png)

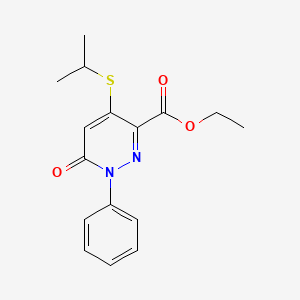
![N-(2-(6-((3-isopropoxypropyl)amino)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzenesulfonamide](/img/structure/B2452196.png)
![1-methyl-1H-benzo[d]imidazol-5-yl 4-acetamidobenzenesulfonate](/img/structure/B2452197.png)
![N-(5-(5,6-dihydro-1,4-dioxin-2-yl)-1,3,4-oxadiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide](/img/structure/B2452198.png)
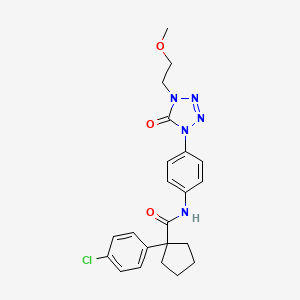
![2-Chloro-5-[(3-methylphenyl)sulfamoyl]benzoic acid](/img/structure/B2452200.png)
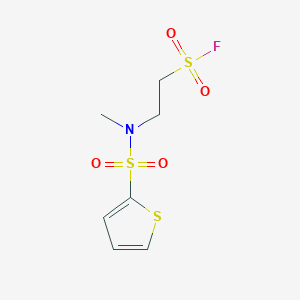

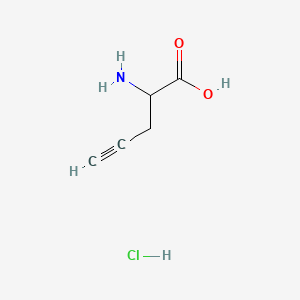
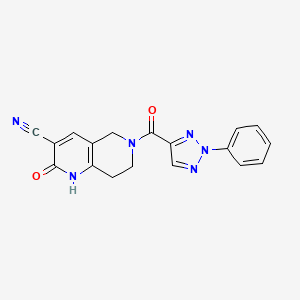
![Tert-butyl (1-oxo-1-(((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)amino)propan-2-yl)carbamate](/img/structure/B2452210.png)
amine](/img/structure/B2452212.png)